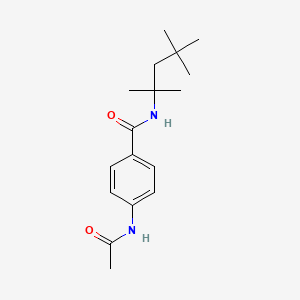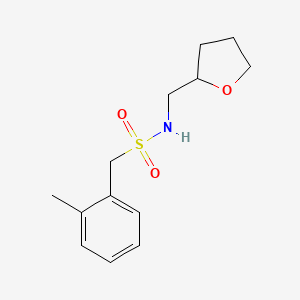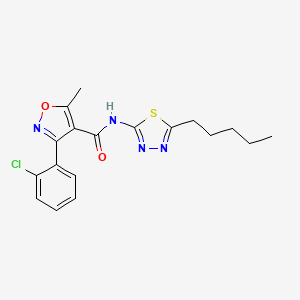![molecular formula C15H15Cl2N3O3 B4746809 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4746809.png)
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid
Descripción general
Descripción
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid, also known as DCP-LA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule belongs to the class of pyrazolones, which are known for their anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and anti-inflammatory genes, and decrease the expression of pro-inflammatory genes. This compound has also been shown to increase the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to increase blood flow and oxygen delivery to the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it easier to study the effects of this compound on specific biological pathways and systems. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for research on 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid. One area of interest is the potential use of this compound as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound as a therapy for cancer, either alone or in combination with other therapies. Further studies are also needed to fully understand the safety and efficacy of this compound in humans, and to identify any potential side effects or drug interactions.
Aplicaciones Científicas De Investigación
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, this compound has been shown to have anti-cancer effects in vitro, suggesting that it may have potential as a cancer therapy.
Propiedades
IUPAC Name |
5-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-11-5-4-10(13(17)6-11)8-20-9-12(7-18-20)19-14(21)2-1-3-15(22)23/h4-7,9H,1-3,8H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFILDLMEZLLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)

![6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4746764.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B4746768.png)
![2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4746791.png)
![6-chloro-3-[(4-methoxyphenyl)amino]-4-phenyl-2(1H)-quinolinone](/img/structure/B4746794.png)


![N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B4746818.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746838.png)
